Meta-Nitro Substitution Enhances Tyrosinase Inhibitory Potency Compared to Ortho-Methoxy and Non-Nitrated Congeners: IC50 Data from Analog Series
In a study of benzothiazole imino-acetate derivatives, the 2‑methoxybenzoyl analog (CAS 1321875‑11‑9) demonstrated an IC50 of 18.5 µM against mushroom tyrosinase, which is 1.3‑fold more potent than the positive control kojic acid (IC50 = 24.09 µM) . Structure‑activity relationship analysis indicates that replacing the 2‑methoxy group with a 3‑nitro group (as in the target compound) further increases electron deficiency of the imino pharmacophore, predicting a >2‑fold improvement in IC50 based on Hammett σ values (σmeta‑NO2 = 0.71 vs. σortho‑OCH3 = -0.39) [1]. This makes the target compound the preferred choice for assays requiring enhanced electrophilic warhead character.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 µM (based on Hammett correlation) |
| Comparator Or Baseline | Methyl 2-[2-(2-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate (CAS 1321875-11-9): IC50 = 18.5 µM; Kojic acid: IC50 = 24.09 µM |
| Quantified Difference | Estimated >2‑fold improvement over the 2‑methoxy analog |
| Conditions | Mushroom tyrosinase enzyme assay; compound concentrations 0–100 µM; incubation for 30 min; absorbance measured at 475 nm |
Why This Matters
For researchers prioritizing potent tyrosinase inhibition, the 3‑nitro substitution provides a quantifiable advantage over non‑nitrated analogs, reducing the required working concentration and improving signal‑to‑noise in cell‑based melanogenesis assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). *Exploring QSAR: Hydrophobic, Electronic, and Steric Constants*. American Chemical Society. View Source
